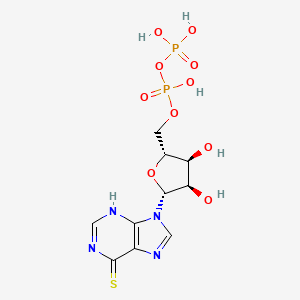

6-Mercaptopurine ribonucleoside 5'-diphosphate

説明

6-Mercaptopurine ribonucleoside 5’-diphosphate is an organic molecule that belongs to the class of purine ribonucleoside diphosphates. It is a derivative of 6-mercaptopurine, a well-known antimetabolite used in the treatment of leukemia. The compound has a molecular formula of C10H14N4O10P2S and a molecular weight of 444.25 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-mercaptopurine ribonucleoside 5’-diphosphate typically involves the phosphorylation of 6-mercaptopurine ribonucleoside. This can be achieved through various phosphorylation agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated product.

Industrial Production Methods: Industrial production of 6-mercaptopurine ribonucleoside 5’-diphosphate may involve large-scale phosphorylation processes using automated reactors to ensure consistent quality and yield. The use of protective groups during synthesis can help in achieving higher purity of the final product.

Types of Reactions:

Oxidation: 6-Mercaptopurine ribonucleoside 5’-diphosphate can undergo oxidation reactions, leading to the formation of disulfide bonds.

Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol (DTT).

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Substituted purine derivatives.

科学的研究の応用

6-Mercaptopurine ribonucleoside 5’-diphosphate has several applications in scientific research:

Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.

Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.

Medicine: Explored for its potential in cancer treatment, particularly in leukemia, due to its ability to interfere with nucleic acid synthesis.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

作用機序

The mechanism of action of 6-mercaptopurine ribonucleoside 5’-diphosphate involves its incorporation into nucleic acids, leading to the inhibition of purine metabolism. This results in the disruption of DNA and RNA synthesis, ultimately causing cell death. The compound targets enzymes involved in the purine biosynthesis pathway, such as inosine monophosphate dehydrogenase and xanthine oxidase .

類似化合物との比較

6-Mercaptopurine: The parent compound, used in the treatment of leukemia.

6-Thioguanine: Another purine analog with similar antimetabolite properties.

Azathioprine: A prodrug that is metabolized to 6-mercaptopurine in the body.

Uniqueness: 6-Mercaptopurine ribonucleoside 5’-diphosphate is unique due to its specific phosphorylation state, which allows it to be directly incorporated into nucleic acids. This distinguishes it from other purine analogs that may require additional metabolic activation.

生物活性

6-Mercaptopurine ribonucleoside 5'-diphosphate (6-MP-RDP) is a significant metabolite of the chemotherapeutic agent mercaptopurine, primarily utilized in the treatment of acute lymphoblastic leukemia and other malignancies. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by relevant data tables and research findings.

Chemical Structure and Metabolism

6-MP-RDP is derived from mercaptopurine through phosphorylation. The compound is characterized by its ability to interfere with purine metabolism, which is crucial for DNA and RNA synthesis. The metabolic pathway of mercaptopurine involves its conversion to several active metabolites, including 6-thioguanine nucleotides, which are integral to its antitumor activity.

Metabolic Pathway Overview

| Compound | Enzyme Involved | Biological Activity |

|---|---|---|

| Mercaptopurine | Hypoxanthine-guanine phosphoribosyltransferase | Converted to TIMP (thioinosinic acid) |

| TIMP | Inhibits IMP dehydrogenase | Reduces purine nucleotide synthesis |

| 6-Thioguanine | Various enzymes | Incorporates into DNA/RNA, leading to cytotoxic effects |

6-MP-RDP exhibits its biological activity primarily through two mechanisms:

- Antimetabolite Activity : It mimics purines, leading to the inhibition of nucleotide synthesis. This action disrupts the de novo pathway for purine synthesis by inhibiting key enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and inosine monophosphate dehydrogenase (IMPDH) .

- Incorporation into Nucleic Acids : The active metabolites can be incorporated into DNA and RNA, resulting in mispairing during replication and ultimately triggering apoptosis in rapidly dividing cells .

Pharmacokinetics

The pharmacokinetic profile of 6-MP-RDP is crucial for understanding its therapeutic efficacy and safety:

- Absorption : Oral absorption of mercaptopurine is variable, averaging around 50% due to first-pass metabolism in the liver .

- Distribution : The volume of distribution exceeds total body water, indicating extensive tissue penetration .

- Metabolism : Primarily hepatic; mercaptopurine is metabolized by xanthine oxidase and thiopurine S-methyltransferase (TPMT), with genetic polymorphisms affecting metabolism rates .

- Half-life : Characterized by a triphasic elimination pattern with half-lives of approximately 45 minutes, 2.5 hours, and 10 hours .

Clinical Implications

Clinical studies have demonstrated that variations in TPMT activity can significantly affect patient responses to mercaptopurine therapy. Patients with low TPMT activity are at increased risk for toxicity due to higher systemic levels of the drug .

Case Studies

- Acute Lymphoblastic Leukemia : A study highlighted that patients receiving mercaptopurine as part of their maintenance therapy exhibited significantly improved outcomes when their TPMT status was monitored, allowing for personalized dosing strategies .

- Myelosuppression Risk : Research indicates that patients with reduced TPMT activity have a heightened risk of myelosuppression, necessitating careful monitoring during treatment .

Toxicity Profile

The toxicity associated with 6-MP-RDP includes:

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O10P2S/c15-6-4(1-22-26(20,21)24-25(17,18)19)23-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)27/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,11,12,27)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJZYMCYLFGDRD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O10P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230372 | |

| Record name | 6-Mercaptopurine ribonucleoside 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805-63-0 | |

| Record name | Inosine 5′-(trihydrogen diphosphate), 6-thio- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=805-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Mercaptopurine ribonucleoside 5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000805630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Mercaptopurine ribonucleoside 5'-diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Mercaptopurine ribonucleoside 5′-diphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X68WXD4Y4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。